N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. The triazolopyrazine moiety is linked via a methylene bridge to a cyclopentanecarboxamide group, which is further substituted with a thiophene ring at position 1.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-25-16-15-22-21-14(23(15)10-9-19-16)12-20-17(24)18(7-3-4-8-18)13-6-5-11-26-13/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUCTWEVYTNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Triazolo-pyrazine core : Known for significant pharmacological properties.
- Thiophene ring : Often associated with various biological activities.
- Cyclopentanecarboxamide moiety : Contributes to the compound's overall biological profile.
The molecular formula is with a molecular weight of 370.42 g/mol. The compound's structural features suggest potential interactions with biological macromolecules such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolo-pyrazine core can bind to various enzymes or receptors, modulating their activity. This binding may lead to:
- Inhibition of enzyme activity : This can affect metabolic pathways.
- Activation of signaling pathways : Resulting in altered cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrazines exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate activity against various bacterial and fungal strains when tested in vitro.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Moderate Inhibition |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized compounds related to this class. The results indicated that certain derivatives could enhance the effectiveness of existing antibiotics by reversing resistance mechanisms in bacteria.
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results showed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on variations in:
Core heterocycle ([1,2,4]triazolo[4,3-a]pyrazine vs. pyridazine or imidazopyridine).
Substituent positions (ethoxy at position 8 vs. hydroxy or piperidinyl groups).
Carboxamide-linked moieties (thiophene-cyclopentane vs. phenyl-triazole or acetamide derivatives).
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
